molecular formula C21H22N2O3 B2779428 3-(2-ethoxyphenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)propanamide CAS No. 1903639-86-0

3-(2-ethoxyphenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)propanamide

Cat. No.: B2779428
CAS No.: 1903639-86-0
M. Wt: 350.418
InChI Key: SOBVPDHXFQBXTC-UHFFFAOYSA-N
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Description

3-(2-ethoxyphenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)propanamide is an organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a furan-pyridine moiety, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethoxyphenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the ethoxyphenyl derivative and introduce the furan-pyridine moiety through a series of coupling reactions. The final step often involves the formation of the propanamide group via amidation reactions. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-(2-ethoxyphenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and reaction time, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

3-(2-ethoxyphenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)propanamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

    Industry: The compound can be utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(2-ethoxyphenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)propanamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-methoxyphenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)propanamide
  • 3-(2-ethoxyphenyl)-N-((6-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide
  • 3-(2-ethoxyphenyl)-N-((6-(pyridin-3-yl)methyl)propanamide

Uniqueness

The uniqueness of 3-(2-ethoxyphenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)propanamide lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity, binding affinity, or biological activity, making it a valuable molecule for targeted research and development.

Properties

IUPAC Name

3-(2-ethoxyphenyl)-N-[[6-(furan-2-yl)pyridin-3-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-2-25-19-7-4-3-6-17(19)10-12-21(24)23-15-16-9-11-18(22-14-16)20-8-5-13-26-20/h3-9,11,13-14H,2,10,12,15H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOBVPDHXFQBXTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CCC(=O)NCC2=CN=C(C=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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